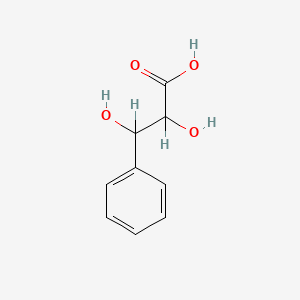
5-bromo-1-fluoronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-fluoronaphthalene-2-carboxylic acid: is an organic compound with the molecular formula C11H6BrFO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-fluoronaphthalene-2-carboxylic acid typically involves multi-step organic reactions One common method is the bromination of 1-fluoronaphthalene followed by carboxylation
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and carboxylation processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced catalytic systems to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-bromo-1-fluoronaphthalene-2-carboxylic acid can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in the synthesis of more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with a boronic acid.
Scientific Research Applications
Chemistry: 5-bromo-1-fluoronaphthalene-2-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various coupling and substitution reactions.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 5-bromo-1-fluoronaphthalene-2-carboxylic acid depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the bromine and fluorine substituents, which can influence the electron density and reactivity of the naphthalene ring. In biological systems, the compound may interact with molecular targets through halogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
- 5-bromo-1-chloronaphthalene-2-carboxylic acid
- 5-bromo-1-iodonaphthalene-2-carboxylic acid
- 5-bromo-1-methylnaphthalene-2-carboxylic acid
Comparison: Compared to its analogs, 5-bromo-1-fluoronaphthalene-2-carboxylic acid is unique due to the presence of the fluorine atom. Fluorine is highly electronegative and can significantly influence the compound’s reactivity and interactions. This makes it particularly useful in applications where specific electronic properties are desired.
Properties
CAS No. |
1889728-22-6 |
|---|---|
Molecular Formula |
C11H6BrFO2 |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



